molecular formula C20H18ClN3O3S B2367277 4-[[(3-chlorophenyl)sulfonylamino]methyl]-N-(pyridin-2-ylmethyl)benzamide CAS No. 727689-17-0

4-[[(3-chlorophenyl)sulfonylamino]methyl]-N-(pyridin-2-ylmethyl)benzamide

Cat. No. B2367277
CAS RN: 727689-17-0
M. Wt: 415.89
InChI Key: MFSNHEUDNLWCOL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .

Scientific Research Applications

Metabolic Studies and Chemical Properties

Absorption, Distribution, Metabolism, and Excretion Studies : A study by Yue et al. (2011) on a closely related compound, GDC-0449 (Vismodegib), details the metabolic fate and disposition in rats and dogs, highlighting extensive metabolism involving oxidation and phase II glucuronidation or sulfation. This research provides insights into the complex metabolic pathways of benzamide derivatives in biological systems (Yue et al., 2011).

Synthetic Methodologies and Chemical Analysis : The development of analytical methods for related compounds, such as the nonaqueous capillary electrophoretic separation of imatinib mesylate and related substances, as studied by Ye et al. (2012), demonstrates the intricate analytical techniques employed to understand the chemical properties and interactions of benzamide derivatives (Ye et al., 2012).

Therapeutic Potential and Biological Activity

Anticancer Activity : Cumaoğlu et al. (2015) synthesized compounds bearing the sulfonamide fragment, exploring their in vitro anti-cancer activity against various cancer cell lines. This study indicates the potential therapeutic applications of benzamide derivatives in oncology (Cumaoğlu et al., 2015).

Cardiac Electrophysiological Activity : Morgan et al. (1990) investigated the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, indicating the potential of benzamide derivatives as selective class III agents for cardiac applications (Morgan et al., 1990).

Material Science and Chemical Synthesis

Polymer Science : Saxena et al. (2003) explored the synthesis of polyamides and poly(amide-imide)s derived from 2,2-bis(4-aminophenoxy) benzonitrile, showcasing the versatility of benzamide derivatives in the development of high-performance polymers with potential applications in material science (Saxena et al., 2003).

properties

IUPAC Name

4-[[(3-chlorophenyl)sulfonylamino]methyl]-N-(pyridin-2-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3S/c21-17-4-3-6-19(12-17)28(26,27)24-13-15-7-9-16(10-8-15)20(25)23-14-18-5-1-2-11-22-18/h1-12,24H,13-14H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFSNHEUDNLWCOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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